molecular formula C10H8Cl2O B12649350 3-Chloro-2-(chloromethyl)cinnamaldehyde CAS No. 84682-30-4

3-Chloro-2-(chloromethyl)cinnamaldehyde

Cat. No.: B12649350
CAS No.: 84682-30-4
M. Wt: 215.07 g/mol
InChI Key: OEZPPHLWIPFGIL-DUXPYHPUSA-N
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Description

3-Chloro-2-(chloromethyl)cinnamaldehyde is an organic compound with the molecular formula C10H8Cl2O. It is a derivative of cinnamaldehyde, characterized by the presence of two chlorine atoms attached to the benzene ring and the methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(chloromethyl)cinnamaldehyde typically involves the chlorination of cinnamaldehyde. One common method is the reaction of cinnamaldehyde with thionyl chloride (SOCl2) in the presence of a catalyst, such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One approach is the continuous flow chlorination process, where cinnamaldehyde is continuously fed into a reactor containing chlorine gas and a suitable solvent. This method allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(chloromethyl)cinnamaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2-(chloromethyl)cinnamaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(chloromethyl)cinnamaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. It may also induce oxidative stress and apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating apoptotic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-methylcinnamaldehyde
  • 2-Chloro-3-(chloromethyl)cinnamaldehyde
  • 3-Chloro-2-(bromomethyl)cinnamaldehyde

Uniqueness

3-Chloro-2-(chloromethyl)cinnamaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine atoms enhances its electrophilic nature, making it a versatile intermediate for various chemical transformations .

Properties

CAS No.

84682-30-4

Molecular Formula

C10H8Cl2O

Molecular Weight

215.07 g/mol

IUPAC Name

(E)-3-[3-chloro-2-(chloromethyl)phenyl]prop-2-enal

InChI

InChI=1S/C10H8Cl2O/c11-7-9-8(4-2-6-13)3-1-5-10(9)12/h1-6H,7H2/b4-2+

InChI Key

OEZPPHLWIPFGIL-DUXPYHPUSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CCl)/C=C/C=O

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCl)C=CC=O

Origin of Product

United States

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